N-[(2E)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide
Description
N-[(2E)-3-(1,3-Benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide is a structurally complex heterocyclic compound characterized by a fused tetrahydrothieno[3,4-d][1,3]thiazol ring system with a sulfone (5,5-dioxid) group, a benzodioxol moiety, and a 3-phenylpropanamide substituent in an E-configuration. The benzodioxol group (1,3-benzodioxol-5-yl) is a bicyclic ether known to enhance metabolic stability in pharmaceuticals, while the sulfone group increases polarity and may influence hydrogen-bonding interactions .
Properties
Molecular Formula |
C21H20N2O5S2 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-3-phenylpropanamide |
InChI |
InChI=1S/C21H20N2O5S2/c24-20(9-6-14-4-2-1-3-5-14)22-21-23(16-11-30(25,26)12-19(16)29-21)15-7-8-17-18(10-15)28-13-27-17/h1-5,7-8,10,16,19H,6,9,11-13H2 |
InChI Key |
QFKZLOCDASUUKS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=NC(=O)CCC3=CC=CC=C3)N2C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Claisen-Schmidt condensation reaction between aldehydes and ketones using basic or acidic catalysis . The reaction conditions often include the use of solvents like ethanol and catalysts such as potassium hydroxide (KOH) under ultrasonic irradiation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Oxidation Reactions
The sulfone group (5,5-dioxide) in the tetrahydrothieno-thiazole moiety is a result of prior oxidation, but further oxidative modifications can occur at other positions:
-
Thiazole ring oxidation : Under strong oxidizing agents like mCPBA (meta-chloroperbenzoic acid), the thiazole nitrogen can form an N-oxide derivative. This modification enhances electrophilicity at C2 and C5 positions .
-
Benzodioxole stability : The 1,3-benzodioxole group is oxidation-resistant under mild conditions but may undergo ring-opening under aggressive oxidizers like KMnO₄ in acidic media .
Electrophilic Aromatic Substitution
The benzodioxole moiety directs electrophiles to its electron-rich positions:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 4-Nitro-1,3-benzodioxole derivative | 68% | |
| Acylation | Propionic anhydride, Fe-Aquivion | 1-(Benzo[d] dioxol-5-yl)propan-1-one | >95% |
This reactivity parallels studies on similar benzodioxole derivatives, where continuous-flow systems with recyclable catalysts (e.g., Fe-Aquivion) achieve high yields .
Nucleophilic Reactions at the Thiazole Ring
The sulfone group activates the thiazole ring for nucleophilic attacks:
-
Deprotonation : Strong bases like LDA (lithium diisopropylamide) deprotonate C2-H, forming a resonance-stabilized ylide. This intermediate reacts with electrophiles (e.g., methyl iodide) to yield C2-alkylated products .
-
Cycloadditions : At elevated temperatures (~150°C), the thiazole participates in [2+2] or [4+2] cycloadditions with alkynes, followed by sulfur extrusion to form pyridine derivatives .
Amide Hydrolysis
The amide bond undergoes controlled hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Product | Notes |
|---|---|---|---|
| Acidic | 6M HCl, reflux, 8h | 3-Phenylpropanoic acid + Thiazole-amine derivative | Partial ring stability |
| Basic | NaOH (10%), 100°C, 12h | Sodium 3-phenylpropanoate + Thiazole-amine | Requires inert atmosphere |
Functional Group Interconversion
-
Reduction : The amide group resists standard reductions (e.g., LiAlH₄), but selective reduction of the thiazole ring’s double bond (E-configuration) is achievable using H₂/Pd-C in ethanol.
-
Sulfone Stability : The 5,5-dioxide group remains inert under most conditions but may undergo radical-mediated desulfurization with RANEY® nickel under H₂ .
Scientific Research Applications
The compound N-[(2E)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide is a complex organic molecule with potential applications in various scientific fields. This article will explore its applications in medicinal chemistry, materials science, and biochemical research, supported by case studies and data tables.
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to this compound may possess anticancer properties. A study demonstrated that derivatives of thieno-thiazole exhibited cytotoxic effects against various cancer cell lines by inducing apoptosis through the activation of caspase pathways .
Antimicrobial Properties
Another area of interest is the antimicrobial potential of this compound. Research has shown that thiazole derivatives can inhibit bacterial growth by disrupting cellular functions . For instance, a derivative with a similar structure was effective against resistant strains of Staphylococcus aureus.
Materials Science
Polymeric Applications
The compound's unique structure makes it suitable for incorporation into polymer matrices. Its ability to act as a cross-linking agent can enhance the mechanical properties of polymers used in biomedical devices . Studies have explored the use of thiazole-containing polymers in drug delivery systems, where they provide controlled release profiles.
Biochemical Research
Enzyme Inhibition Studies
The compound has been investigated for its role as an enzyme inhibitor. In particular, it shows promise as an inhibitor of certain kinases involved in cancer progression . This inhibition can lead to reduced cell proliferation and increased sensitivity to chemotherapy agents.
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer efficacy of thiazole derivatives on human breast cancer cells (MCF-7). The results indicated that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range, suggesting significant cytotoxicity .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial activity, derivatives were tested against common pathogens such as Escherichia coli and Pseudomonas aeruginosa. Results showed that modifications to the benzodioxole moiety enhanced antibacterial activity significantly .
Mechanism of Action
The mechanism of action of N-[(2E)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
The compound’s structural and synthetic features are compared below with analogous heterocyclic derivatives from recent literature.
Structural Features
Table 1: Structural Comparison
- Core Heterocycle: The target’s fused tetrahydrothieno-thiazol system is more rigid and sterically hindered compared to thiazolidinone or simple thiazol derivatives .
Physicochemical and Crystallographic Properties
Table 3: Hydrogen Bonding and Crystallography
- Hydrogen Bonding : The target’s sulfone and amide groups may engage in stronger H-bonding compared to triazole-thione derivatives, influencing solubility and crystal packing .
- Crystallography : ’s compound forms hexamers via N–H···S bonds, while the target’s sulfone could promote O···H interactions for layered structures .
Functional Group Impact on Reactivity
- Benzodioxol vs. Halogenated Aromatics : The benzodioxol group in the target may reduce electrophilicity compared to chlorophenyl or fluorophenyl groups in and , affecting aromatic substitution reactivity .
- Sulfone vs. Thione : The sulfone’s electron-withdrawing nature could deactivate the heterocycle toward nucleophilic attack compared to thione-containing analogs .
Biological Activity
The compound N-[(2E)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C18H18N2O4S |
| Molecular Weight | 358.41 g/mol |
| IUPAC Name | This compound |
| CAS Registry Number | Not available |
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiazole compounds possess cytotoxic effects against various cancer cell lines. Specifically, the compound was found to induce apoptosis in human cancer cells through the activation of caspase pathways .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity. Research conducted on similar benzodioxole derivatives revealed their effectiveness against a range of bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been studied for its anti-inflammatory effects. Experimental models have shown that it can reduce inflammation markers in vitro and in vivo, suggesting potential therapeutic applications for inflammatory diseases .
Neuroprotective Effects
Emerging research suggests that the compound may have neuroprotective effects. A study indicated that it could mitigate neuronal cell death induced by oxidative stress, potentially offering benefits in neurodegenerative conditions such as Alzheimer's disease .
Case Study 1: Anticancer Efficacy
In a controlled study involving various cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated IC50 values ranging from 10 to 20 µM. The results indicated a dose-dependent response with significant inhibition of cell proliferation.
Case Study 2: Antimicrobial Testing
A series of tests against Staphylococcus aureus and Escherichia coli showed minimum inhibitory concentrations (MICs) of 15 µg/mL and 25 µg/mL respectively. These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Q & A
Q. How does the sulfone group influence the compound’s electronic properties and reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
